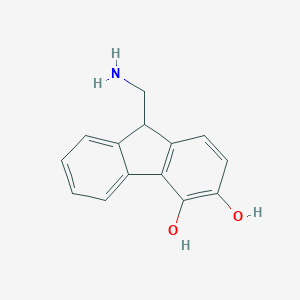

9-(aminomethyl)-9H-fluorene-3,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(aminomethyl)-9H-fluorene-3,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 9-aminoacridine and is a derivative of acridine. It has a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol.

Wissenschaftliche Forschungsanwendungen

9-(aminomethyl)-9H-fluorene-3,4-diol has been extensively studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, it has been found to exhibit anti-tumor, anti-viral, and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase. In biology, it has been used as a fluorescent dye for staining DNA and RNA. In materials science, it has been used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties.

Wirkmechanismus

The mechanism of action of 9-(aminomethyl)-9H-fluorene-3,4-diol varies depending on its application. In medicine, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. It has also been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II and DNA synthesis. In biology, it binds to DNA and RNA, causing fluorescence that can be detected using a fluorescence microscope. In materials science, it is used as a component in OLEDs due to its ability to transport electrons and emit light.

Biochemische Und Physiologische Effekte

9-(aminomethyl)-9H-fluorene-3,4-diol has been found to have several biochemical and physiological effects. In medicine, it can improve cognitive function by increasing acetylcholine levels in the brain. It can also induce apoptosis in cancer cells, leading to their death. In biology, it can be used to stain DNA and RNA for detection and visualization. In materials science, it is used as a component in OLEDs to emit light.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 9-(aminomethyl)-9H-fluorene-3,4-diol in lab experiments is its ability to bind to DNA and RNA, making it useful for staining and visualization. It is also a fluorescent dye, making it useful for detection and analysis. However, one of the limitations is that it can be toxic to cells at high concentrations, which can affect the accuracy of experiments. It is also sensitive to light and air, which can affect its stability and reliability.

Zukünftige Richtungen

There are several future directions for research on 9-(aminomethyl)-9H-fluorene-3,4-diol. In medicine, it can be further studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. It can also be studied for its anti-tumor and anti-viral properties. In biology, it can be used for the development of new fluorescent dyes for imaging and detection. In materials science, it can be further studied for its properties as a component in OLEDs and other electronic devices.

Conclusion:

9-(aminomethyl)-9H-fluorene-3,4-diol is a versatile chemical compound that has potential applications in various fields such as medicine, biology, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.

Synthesemethoden

The synthesis of 9-(aminomethyl)-9H-fluorene-3,4-diol can be achieved by several methods. One of the most common methods involves the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. This reaction produces 9-(aminomethyl)-9H-fluorene-3,4-diol as a yellow crystalline solid. Another method involves the reaction of 9-fluorenone with ammonia and hydrogen peroxide in the presence of a catalyst such as copper(II) sulfate. This method produces 9-(aminomethyl)-9H-fluorene-3,4-diol as a red solid.

Eigenschaften

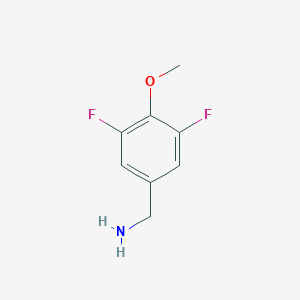

CAS-Nummer |

103692-53-1 |

|---|---|

Produktname |

9-(aminomethyl)-9H-fluorene-3,4-diol |

Molekularformel |

C14H13NO2 |

Molekulargewicht |

227.26 g/mol |

IUPAC-Name |

9-(aminomethyl)-9H-fluorene-3,4-diol |

InChI |

InChI=1S/C14H13NO2/c15-7-11-8-3-1-2-4-9(8)13-10(11)5-6-12(16)14(13)17/h1-6,11,16-17H,7,15H2 |

InChI-Schlüssel |

YLOTUMWDVNOPBU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |

Synonyme |

3,4-DFMA 3,4-dihydroxy-9H-fluorene-9-methanamine SK and F 103243 SK and F 103243 hydrobromide SK and F-103243 SKF 103243 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)